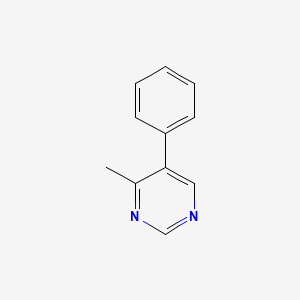

4-Methyl-5-phenylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-11(7-12-8-13-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXGYQFOIZMYAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206197 | |

| Record name | Pyrimidine, 4-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57562-58-0 | |

| Record name | Pyrimidine, 4-methyl-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057562580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 4-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-5-phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structural Analysis and Characterization of 4-Methyl-5-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of 4-methyl-5-phenylpyrimidine, a heterocyclic compound of interest in synthetic and forensic chemistry. The document details the physicochemical properties, synthesis, and spectroscopic characterization of this molecule. It includes detailed experimental protocols for its synthesis and analysis by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). While experimental crystallographic data for this compound is not publicly available, this guide discusses the expected structural features. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals involved in the study and application of pyrimidine (B1678525) derivatives.

Physicochemical Properties

This compound is a pyrimidine derivative with a methyl group at position 4 and a phenyl group at position 5 of the pyrimidine ring. Its fundamental physicochemical properties are summarized in Table 1.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | PubChem[1], Guidechem[2] |

| Molecular Weight | 170.21 g/mol | PubChem[1], Guidechem[2] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 57562-58-0 | PubChem[1], Guidechem[2] |

| Canonical SMILES | CC1=NC=NC=C1C2=CC=CC=C2 | PubChem[1] |

| InChI | InChI=1S/C11H10N2/c1-9-11(7-12-8-13-9)10-5-3-2-4-6-10/h2-8H,1H3 | PubChem[1] |

| Computed XLogP3 | 2.2 | PubChem[1] |

Synthesis

The synthesis of this compound can be achieved through various methods, with one common approach being the condensation of a β-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing reactant. A general route for the synthesis of 4-methyl-5-arylpyrimidines has been described, which can be adapted for this compound.[3] This compound is also known as a route-specific marker in the Leuckardt preparation of amphetamine.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 4-methyl-5-arylpyrimidines.

Materials:

-

α-Phenylacetoacetonitrile (or a related β-dicarbonyl compound)

-

Sodium ethoxide

-

Absolute ethanol (B145695)

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To this solution, add α-phenylacetoacetonitrile (1 equivalent) and formamidine acetate (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and extract the product with diethyl ether or another suitable organic solvent (3 x 50 mL). Combine the organic layers.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Synthesis Workflow

Structural Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including NMR, mass spectrometry, and infrared spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Expected ¹H and ¹³C NMR Chemical Shifts: Based on typical chemical shift ranges for substituted pyrimidines, the following signals are expected for this compound.[4]

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Pyrimidine H-2 | 8.8 - 9.3 | s | C2-H |

| Pyrimidine H-6 | 8.5 - 8.9 | s | C6-H |

| Phenyl H | 7.2 - 7.6 | m | C₆H₅ |

| Methyl H | 2.3 - 2.8 | s | -CH₃ |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Pyrimidine C-2 | 157 - 162 | C2 |

| Pyrimidine C-4 | 160 - 165 | C4 |

| Pyrimidine C-6 | 155 - 160 | C6 |

| Pyrimidine C-5 | 125 - 135 | C5 |

| Phenyl C (ipso) | 135 - 140 | C-ipso |

| Phenyl C | 127 - 130 | C₆H₅ |

| Methyl C | 20 - 25 | -CH₃ |

Experimental Protocol: NMR Analysis [4][5]

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule. 2D NMR techniques like COSY and HSQC can be used for more detailed structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

GC-MS Data: The gas chromatography-mass spectrometry (GC-MS) data for this compound shows a molecular ion peak and characteristic fragment ions.[1]

| m/z | Interpretation |

| 170 | Molecular ion [M]⁺ |

| 169 | [M-H]⁺ |

| 102 | Fragment ion |

Experimental Protocol: Mass Spectrometry Analysis [6]

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution.

-

Temperature Program: Use a temperature gradient to ensure good separation, for example, starting at 100 °C and ramping up to 250 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass-to-charge (m/z) range of 50-300 amu.

-

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3050 - 3100 | C-H stretch | Aromatic (Phenyl and Pyrimidine) |

| 2900 - 3000 | C-H stretch | Aliphatic (Methyl) |

| 1550 - 1600 | C=C and C=N stretch | Aromatic and Pyrimidine rings |

| 1450 - 1500 | C=C stretch | Aromatic ring |

| 700 - 800 | C-H bend (out-of-plane) | Phenyl group substitution |

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

-

Data Acquisition: Record the spectrum on a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

Analytical Workflow

Crystallographic Analysis

As of the date of this guide, a single-crystal X-ray diffraction structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. Therefore, precise experimental data on bond lengths, bond angles, and crystal packing are not available.

Based on the structures of related phenyl- and methyl-substituted pyrimidines, it is expected that the pyrimidine ring will be essentially planar. The phenyl ring would be twisted relative to the plane of the pyrimidine ring to minimize steric hindrance. Computational modeling could provide theoretical insights into the preferred conformation and electronic properties of the molecule.

Conclusion

This technical guide has summarized the key aspects of the structural analysis and characterization of this compound. The physicochemical properties have been tabulated, and a detailed protocol for its synthesis has been provided, along with a workflow diagram. The guide also outlines the expected spectroscopic data from NMR, MS, and IR analyses, and provides standardized experimental protocols for these techniques. While a crystal structure remains to be determined, the information presented here provides a solid foundation for researchers and professionals working with this and related pyrimidine compounds. The combination of tabulated data, detailed protocols, and visual workflows makes this a practical resource for the scientific community.

References

- 1. This compound | C11H10N2 | CID 180586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Data of 4-Methyl-5-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methyl-5-phenylpyrimidine (C₁₁H₁₀N₂). The information presented herein is intended to support research, development, and quality control activities where this compound is of interest. The data is organized into clear, tabular formats for ease of reference and comparison. Detailed experimental protocols for acquiring similar spectroscopic data are also provided, along with a workflow diagram for spectroscopic analysis.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₁H₁₀N₂ Molecular Weight: 170.21 g/mol CAS Number: 57562-58-0

Structure:

Spectroscopic Data

The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally verified ¹H and ¹³C NMR data from a peer-reviewed publication for this compound could not be definitively located, the following tables provide predicted chemical shifts based on spectroscopic data of closely related analogs and established chemical shift principles. These values serve as a reliable estimation for spectral interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | s | 1H | H-2 (Pyrimidine ring) |

| ~8.5 - 8.7 | s | 1H | H-6 (Pyrimidine ring) |

| ~7.3 - 7.6 | m | 5H | Phenyl ring protons |

| ~2.5 - 2.7 | s | 3H | Methyl protons (-CH₃) |

Note: Predicted values are based on the analysis of similar pyrimidine (B1678525) derivatives. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 167 | C-4 (Pyrimidine ring) |

| ~158 - 160 | C-2 (Pyrimidine ring) |

| ~156 - 158 | C-6 (Pyrimidine ring) |

| ~135 - 137 | C-ipso (Phenyl ring) |

| ~128 - 130 | C-ortho/meta (Phenyl ring) |

| ~127 - 129 | C-para (Phenyl ring) |

| ~125 - 127 | C-5 (Pyrimidine ring) |

| ~23 - 25 | Methyl carbon (-CH₃) |

Note: Predicted values are based on the analysis of similar pyrimidine derivatives. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic (Pyrimidine and Phenyl rings) |

| ~2950 - 2850 | Medium-Weak | C-H Stretch | Aliphatic (-CH₃) |

| ~1600 - 1550 | Strong | C=N Stretch | Pyrimidine ring |

| ~1580 - 1450 | Strong-Medium | C=C Stretch | Aromatic (Pyrimidine and Phenyl rings) |

| ~1450 - 1350 | Medium | C-H Bend | Aliphatic (-CH₃) |

| ~800 - 700 | Strong | C-H Bend (out-of-plane) | Phenyl ring substitution |

Mass Spectrometry (MS)

The mass spectrometry data for this compound is available from the NIST Mass Spectrometry Data Center.[1] The key fragments are summarized below.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 170 | High | [M]⁺ (Molecular ion) |

| 169 | High | [M-H]⁺ |

| 102 | Medium | [C₈H₆]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, use gentle vortexing or sonication.

-

Cap the NMR tube securely.

-

-

¹H NMR Spectroscopy Protocol:

-

The ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

The instrument is tuned and shimmed to ensure magnetic field homogeneity.

-

A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

-

-

¹³C NMR Spectroscopy Protocol:

-

The ¹³C NMR spectra are typically recorded on the same spectrometer at a corresponding frequency (e.g., 100 or 125 MHz).

-

A proton-decoupled experiment is generally performed to simplify the spectrum to single lines for each unique carbon atom.

-

A sufficient number of scans and a suitable relaxation delay are used to ensure accurate integration and observation of all carbon signals.

-

Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm) which is referenced to TMS.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

FT-IR Spectroscopy Protocol:

-

The FT-IR spectrum is recorded using an FT-IR spectrometer.

-

A background spectrum of the empty ATR crystal is collected first.

-

The sample spectrum is then collected, typically over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

The concentration should be in the range of 10-100 µg/mL.

-

-

GC-MS Protocol:

-

The analysis is performed on a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

1 µL of the sample solution is injected into the GC inlet.

-

The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure separation of the analyte from any impurities.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 40-400 amu.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-5-phenylpyrimidine

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Methyl-5-phenylpyrimidine, tailored for researchers, scientists, and professionals in drug development. The information presented is collated from various scientific sources, with a focus on quantitative data, experimental methodologies, and the compound's significance as a chemical marker.

Compound Identification and Chemical Structure

This compound is a heterocyclic aromatic compound containing a pyrimidine (B1678525) ring substituted with a methyl and a phenyl group. Its chemical identity is well-established through various nomenclature and registry systems.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 57562-58-0[1] |

| Molecular Formula | C₁₁H₁₀N₂[1] |

| Canonical SMILES | CC1=NC=NC=C1C2=CC=CC=C2[1] |

| InChI | InChI=1S/C11H10N2/c1-9-11(7-12-8-13-9)10-5-3-2-4-6-10/h2-8H,1H3[1] |

| InChIKey | RPXGYQFOIZMYAF-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

Quantitative experimental data for some physical properties of this compound are not extensively reported in readily available literature. The following tables summarize both computed and the limited available experimental data.

Table 2: Physical Properties

| Property | Value | Notes |

| Molecular Weight | 170.21 g/mol [1] | |

| Appearance | Reported as both a white pale yellow solid and an oil.[2] | Conflicting reports exist in the literature. |

| Melting Point | 62-64 °C[2] | Experimental value; requires confirmation due to conflicting reports on its physical state. |

| Boiling Point | Not experimentally determined. | |

| Solubility | Not experimentally determined. | Expected to be soluble in organic solvents like acetonitrile. |

| pKa | Not experimentally determined. |

Table 3: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 25.8 Ų | PubChem[1] |

Spectral Data and Characterization

The structural elucidation of this compound is supported by various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 170 | [M]⁺, Molecular ion |

| 169 | [M-H]⁺ |

| 102 | Fragment |

Data sourced from NIST Mass Spectrometry Data Center.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the phenyl and pyrimidine rings, as well as a singlet for the methyl group protons.

-

¹³C NMR: The spectrum would display distinct signals for the carbon atoms in the pyrimidine and phenyl rings, in addition to the methyl carbon. A ¹³C NMR spectrum is noted as available from SpectraBase.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the aromatic systems.

Synthesis and Experimental Protocols

This compound is most notably identified as a route-specific byproduct in the Leuckart synthesis of amphetamine.[2] This reaction involves the reductive amination of a ketone (phenyl-2-propanone) using formamide (B127407) or ammonium (B1175870) formate (B1220265) at high temperatures.[3][4]

General Synthesis of 4-Methyl-5-arylpyrimidines

A general procedure for the synthesis of 4-methyl-5-arylpyrimidines has been described, which can be adapted for this compound.[2][5]

Protocol:

-

A mixture of the appropriate α-phenyl-substituted ketone, an excess of formamide, and formic acid is heated at reflux.

-

The reaction temperature is typically maintained between 160-190°C for several hours.

-

Upon completion, the reaction mixture is cooled and made alkaline with a strong base (e.g., NaOH solution).

-

The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation/recrystallization.

Caption: A generalized workflow for the synthesis and purification of this compound.

Standard Protocol for Melting Point Determination

The melting point of a solid organic compound is a key physical property for its identification and purity assessment.

Protocol (Capillary Method):

-

A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point range.

General Protocol for NMR Spectroscopic Analysis

NMR spectroscopy is a primary method for the structural determination of organic molecules.

Protocol:

-

A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired. Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Biological and Toxicological Information

Biological Activity

The primary significance of this compound in the scientific literature is as a route-specific forensic marker for the clandestine synthesis of amphetamine via the Leuckart reaction.[2] Its presence in illicit drug samples can indicate the synthetic pathway used. While many pyrimidine derivatives exhibit a wide range of biological activities, including anticancer and antimicrobial properties, specific data on the biological activity of this compound is limited.[6][7]

Caption: Logical diagram illustrating the formation and forensic significance of this compound.

Safety and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[1] Standard safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Summary and Conclusion

This compound is a well-characterized molecule in terms of its chemical structure and its role as a forensic marker. However, there is a noticeable lack of publicly available, experimentally determined data for some of its fundamental physical properties. The information provided in this guide serves as a robust foundation for researchers and scientists, highlighting both the known characteristics and the areas where further experimental investigation is warranted. The provided general protocols offer a starting point for the synthesis and detailed characterization of this compound.

References

- 1. This compound | C11H10N2 | CID 180586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines: route specific markers for the Leuckardt preparation of amphetamine, 4-methoxyamphetamine, and 4-methylthioamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines | MDPI [mdpi.com]

- 7. archives.ijper.org [archives.ijper.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 4-methyl-5-phenylpyrimidine, a key heterocyclic compound, and its derivatives. The document details various synthetic methodologies, including the Leuckart reaction, Suzuki-Miyaura cross-coupling, and the Biginelli reaction, offering a comparative analysis of these approaches. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development by providing detailed experimental protocols, quantitative data, and insights into the biological significance of this class of compounds.

Introduction

Pyrimidine (B1678525) and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds, including established pharmaceuticals. The substituent pattern on the pyrimidine ring plays a crucial role in determining the pharmacological profile. Specifically, the this compound core is a significant pharmacophore and has been identified as a synthetic marker in certain chemical processes.[1][2] This guide explores the primary synthetic pathways to this important molecule and its analogues, providing the necessary technical details for their preparation and characterization.

Synthetic Methodologies

Several synthetic strategies can be employed for the synthesis of this compound and its derivatives. The choice of method often depends on the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule.

Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones and aldehydes.[3] In the context of this compound synthesis, it is often a by-product in the synthesis of amphetamine from phenylacetone, making it a route-specific marker.[1][2] The reaction involves the condensation of a β-dicarbonyl compound or its equivalent with a formamide (B127407) source.

Experimental Protocol: Leuckart-type Synthesis of this compound (General Procedure)

A detailed experimental protocol for the direct synthesis of this compound via a Leuckart-type reaction is not extensively documented as a primary synthetic route. However, its formation as a byproduct suggests a reaction between a C5 synthon, such as 2-phenyl-3-oxobutanal or a precursor, with formamide at elevated temperatures.[2]

Logical Workflow for Leuckart-type Synthesis

Caption: Logical workflow for the Leuckart-type synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds. This palladium-catalyzed reaction is highly efficient for the synthesis of 5-arylpyrimidines from a 5-halopyrimidine and an appropriate boronic acid.[4][5]

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of halopyrimidines.[4][5]

-

Materials: 5-Bromo-4-methylpyrimidine (B74025), Phenylboronic acid, Palladium(II) acetate (B1210297) (Pd(OAc)₂), Triphenylphosphine (B44618) (PPh₃), Potassium carbonate (K₂CO₃), 1,4-Dioxane (B91453), Water.

-

Procedure:

-

To a Schlenk flask is added 5-bromo-4-methylpyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) are added.

-

Degassed 1,4-dioxane and water (e.g., 4:1 v/v) are added.

-

The reaction mixture is heated to 80-90 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

-

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines.[6][7] A modified Biginelli reaction can be utilized to construct the this compound scaffold.[6]

Experimental Protocol: Modified Biginelli-type Synthesis of a this compound Derivative

This protocol describes the synthesis of a related dihydropyrimidine (B8664642) which can be a precursor to the target scaffold.[6]

-

Materials: Benzaldehyde (B42025), Acetylacetone (B45752), Thiourea (B124793), Dimethyl sulfate, Ethanol (B145695).

-

Procedure:

-

A mixture of benzaldehyde (1.0 eq), acetylacetone (1.0 eq), and thiourea (1.2 eq) is cooled to 0-5 °C in an ice bath.

-

Dimethyl sulfate (1.2 eq) is added dropwise over 10 minutes. The temperature may rise.

-

Once the initial vigorous reaction subsides, ethanol is added, and the mixture is refluxed for 3-4 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled and poured into crushed ice.

-

The precipitated solid is filtered, washed with cold ethanol and ether, and then recrystallized from ethanol to yield the dihydropyrimidine derivative.

-

Reaction Scheme for a Modified Biginelli Reaction

Caption: A modified four-component Biginelli-type reaction.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound and related derivatives through various methods. Direct comparison is challenging due to variations in substrates and reaction conditions.

| Synthetic Method | Starting Materials | Product | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | 5-Bromo-4-methylpyrimidine, Phenylboronic acid | This compound | 78% | [2] |

| Modified Biginelli Reaction | Benzaldehyde, Acetylacetone, Thiourea, Dimethyl sulfate | 1-(6-Methyl-2-methylsulfanyl-4-phenyl-1,4-dihydro-pyrimidin-5-yl)-ethanone | 85% | [6] |

| Suzuki-Miyaura Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine, Phenylboronic acid | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60% | [5] |

Biological Activities and Potential Applications

While specific signaling pathways for this compound are not extensively detailed in the literature, the broader class of pyrimidine derivatives is well-known for a wide range of biological activities. This suggests potential applications for this compound and its derivatives in drug discovery.

Potential Therapeutic Applications of Pyrimidine Derivatives

Caption: Potential applications of this compound derivatives.

Derivatives of the pyrimidine scaffold have shown promise as:

-

Anticancer Agents: Many pyrimidine analogues exhibit cytotoxic activity against various cancer cell lines.[8]

-

Antimicrobial Agents: Pyrimidine derivatives have been reported to possess antibacterial and antifungal properties.[9]

-

NHE-1 Inhibitors: Certain 5-arylpyrimidine derivatives have been identified as potent and selective inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1), a target for cardiovascular diseases.[10]

The diverse biological activities of the pyrimidine core underscore the importance of developing efficient and versatile synthetic routes to novel derivatives for further investigation in drug development programs.

Conclusion

This technical guide has outlined several key synthetic methodologies for the preparation of this compound and its derivatives. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for accessing this scaffold with good yields. The Leuckart reaction, while historically significant, is more relevant for its role in forensic analysis as a marker for specific synthetic routes. The Biginelli reaction offers a multicomponent approach to related dihydropyrimidine structures. The documented biological activities of the broader pyrimidine class provide a strong rationale for the continued exploration and development of novel this compound derivatives as potential therapeutic agents. The detailed protocols and comparative data presented herein are intended to facilitate further research and innovation in this promising area of medicinal chemistry.

References

- 1. Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines: route specific markers for the Leuckardt preparation of amphetamine, 4-methoxyamphetamine, and 4-methylthioamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 6. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of Substituted Pyrimidine Derivatives: A Technical Guide for Researchers

An in-depth exploration of the burgeoning therapeutic potential of substituted pyrimidine (B1678525) derivatives, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. Pyrimidine, a fundamental heterocyclic scaffold, is a cornerstone in the architecture of nucleic acids and a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics against a spectrum of diseases, most notably cancer and microbial infections.

This guide synthesizes key findings in the field, presenting quantitative data, detailed experimental methodologies, and visual representations of critical signaling pathways to facilitate a deeper understanding and further exploration of these versatile compounds.

Anticancer Activity of Substituted Pyrimidine Derivatives

Substituted pyrimidines have emerged as a prominent class of anticancer agents, exhibiting efficacy against a wide range of human cancer cell lines. Their mechanisms of action are diverse, frequently involving the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as protein kinases. The following table summarizes the in vitro cytotoxic activity of various substituted pyrimidine derivatives, quantified as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine derivative 15 | Various NCI-60 cell lines | 0.018 - 9.98 | [1] |

| Pyrazolo[3,4-d]pyrimidine derivative 16 | Various NCI-60 cell lines | 0.018 - 9.98 | [1] |

| Pyrazolo[3,4-d]pyrimidine derivative 4 | Various NCI-60 cell lines | Moderate activity | [1] |

| Pyrazolo[1,5-a]pyrimidine derivative 6d | NCI-60 panel | GI% = 100.07 (HOP-62) | [2] |

| Pyrazolo[1,5-a]pyrimidine derivative 6k | NCI-60 panel | GI% = 90.41 (CCRF-CEM) | [2] |

| Pyrazolo[1,5-a]pyrimidine derivative 6n | NCI-60 panel | GI% = 94.73 (HOP-92) | [2] |

| Pyrido[2,3-d]pyrimidine derivative 63 | PC-3 (Prostate), A-549 (Lung) | 1.54, 3.36 | [3] |

| 1,2,3-Triazole-pyrimidine derivatives | MGC-803 (Gastric) | Various | [4] |

| Thiazolo[4,5-d]pyrimidine derivative 3b | A375, C32, DU145, MCF-7/WT | Various | [5] |

| Pyrazolo[3,4-d]pyrimidine derivative 5 | Caco-2, A549, HT1080, Hela | 76.92, 148, 96.25, 74.8 | [6] |

| Pyrazolo[3,4-d]pyrimidine derivative 7 | Caco-2, A549, HT1080, Hela | 43.75, 17.50, 73.08, 68.75 | [6] |

Antimicrobial Activity of Substituted Pyrimidine Derivatives

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted pyrimidine derivatives have shown significant promise in this area, with demonstrated activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for evaluating antimicrobial potency.

| Compound ID/Series | Microorganism | MIC (µg/mL or µM/mL) | Reference |

| Dihydropyrimidine derivative 23 | Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Alternaria solani, Fusarium oxysporum | 14.72 µg/mL | |

| Chromeno pyrimidine-4,6-dione derivative 17 | B. subtilis, E. coli | 12.5 mg/mL | |

| Chromeno pyrimidine-4,6-dione derivative 17 | C. albicans | 25 mg/mL | |

| Pyrazolo pyrimidine derivative 30 | S. aureus | 3.125 mg/mL | |

| Pyrimidine derivative 12 | S. aureus | 0.87 µM/mL | [7] |

| Pyrimidine derivative 5 | B. subtilis | 0.96 µM/mL | [7] |

| Pyrimidine derivative 10 | Salmonella enterica | 1.55 µM/mL | [7] |

| Pyrimidine derivative 2 | E. coli | 0.91 µM/mL | [7] |

| Pyrimidine derivative 10 | P. aeruginosa | 0.77 µM/mL | [7] |

| Pyrimidine derivative 12 | C. albicans | 1.73 µM/mL | [7] |

| Pyrimidine derivative 11 | A. niger | 1.68 µM/mL | [7] |

| 2,4,5,6-tetrasubstituted pyrimidine 9e | S. aureus ATCC 25923 & Newman | MIC = 40 µM | [8] |

| 2,4,5,6-tetrasubstituted pyrimidine 10d | S. aureus ATCC 25923 & Newman | MIC < 60 µM | [8] |

| 2,4,5,6-tetrasubstituted pyrimidine 10e | S. aureus ATCC 25923 & Newman | MIC < 60 µM | [8] |

Kinase Inhibitory Activity of Substituted Pyrimidine Derivatives

Protein kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidine-based compounds have been successfully developed as potent and selective kinase inhibitors. The following table highlights the inhibitory activity of several pyrimidine derivatives against various kinases, expressed as IC50 values.

| Compound ID/Series | Kinase Target | IC50 (µM or nM) | Reference |

| Pyrazolo[3,4-d]pyrimidine derivative 4 | EGFR | 0.054 µM | [1] |

| Pyrazolo[3,4-d]pyrimidine derivative 15 | EGFR | 0.135 µM | [1] |

| Pyrazolo[3,4-d]pyrimidine derivative 16 | EGFR | 0.034 µM | [1] |

| Pyrazolo[1,5-a]pyrimidine derivatives | CDK2 | 0.09 - 1.58 µM | [2] |

| Pyrazolo[1,5-a]pyrimidine derivatives | TRKA | 0.23 - 1.59 µM | [2] |

| Pyrido[2,3-d]pyrimidine derivative 65 | PDGFr, FGFr, EGFr, c-src | 1.11, 0.13, 0.45, 0.22 µM | [3] |

| Pyrido[2,3-d]pyrimidine derivative 66 | p210Bcr-Abl | 170 nM | [3] |

| Pyrimidine-based derivative 13 | Aurora A | < 200 nM | [9] |

| Osimertinib (pyrimidine-based) | EGFR WT | ~15 nM | [10] |

| Osimertinib (pyrimidine-based) | EGFR L858R | ~1 nM | [10] |

| Osimertinib (pyrimidine-based) | EGFR T790M | ~1 nM | [10] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of research findings. The following sections provide comprehensive methodologies for key assays used in the evaluation of substituted pyrimidine derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test pyrimidine derivatives in culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

-

Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 24-72 hours at 37°C and 5% CO₂. The incubation time should be optimized for the specific cell line and compounds being tested.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-50 µL of MTT solution to each well.[14][15]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (considered 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using a suitable software.

-

Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[16][17] This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[18]

Materials:

-

Bacterial or fungal strains of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Test pyrimidine derivatives

-

Standard antimicrobial agents (positive controls)

-

Sterile saline or PBS

-

McFarland turbidity standards (0.5)

-

Multichannel pipette

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of each test compound and standard drug in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the antimicrobial agents in the appropriate broth directly in the 96-well microtiter plate. Each well should contain 50 µL of the diluted compound.

-

-

Inoculation:

-

Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

-

Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as required for the specific microorganism.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

-

Workflow for the broth microdilution MIC assay.

In Vitro Kinase Inhibition Assay

This protocol describes a general luminescence-based kinase assay to determine the in vitro half-maximal inhibitory concentration (IC50) of pyrimidine derivatives against a specific kinase, such as EGFR.[19][20] This assay measures the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant kinase (e.g., EGFR)

-

Kinase-specific peptide substrate

-

ATP

-

Kinase assay buffer

-

Test pyrimidine derivatives

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, opaque 384-well assay plates

-

Multichannel pipettor

-

Luminometer plate reader

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the test pyrimidine derivatives in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should typically be ≤1%.

-

-

Kinase Reaction Setup:

-

In a 384-well plate, add the test compounds at various concentrations.

-

Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.

-

Add the master mix to the wells containing the compounds.

-

Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (background).

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding ATP to all wells.

-

Mix the plate gently.

-

-

Incubation:

-

Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Signal Detection:

-

Stop the kinase reaction and generate a luminescent signal by adding the ATP detection reagent to all wells.

-

Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence intensity of each well using a luminometer.

-

Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Workflow for an in vitro kinase inhibition assay.

Signaling Pathways Modulated by Substituted Pyrimidine Derivatives

A significant portion of the therapeutic effects of substituted pyrimidine derivatives can be attributed to their ability to modulate specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanisms of action of these compounds.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[9] Dysregulation of this pathway is a common feature in many cancers. Pyrimidine derivatives are a well-established class of EGFR tyrosine kinase inhibitors (TKIs). They typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[8][9]

Simplified EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.

Bone Morphogenetic Protein 2 (BMP2)/SMAD1 Signaling Pathway

The BMP2/SMAD1 signaling pathway is instrumental in osteoblast differentiation and bone formation. Certain substituted pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis by activating this pathway. BMP2 binds to its receptor, leading to the phosphorylation of SMAD1/5/8, which then forms a complex with SMAD4. This complex translocates to the nucleus and upregulates the expression of osteogenic genes like RUNX2.

The BMP2/SMAD1 signaling pathway activated by certain pyrimidine derivatives.

References

- 1. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical calculations of molecular descriptors for anticancer activities of 1, 2, 3-triazole-pyrimidine derivatives against gastric cancer cell line (MGC-803): DFT, QSAR and docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multisubstituted pyrimidines effectively inhibit bacterial growth and biofilm formation of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 19. benchchem.com [benchchem.com]

- 20. promega.com [promega.com]

4-Methyl-5-phenylpyrimidine as a route-specific marker in chemical synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-phenylpyrimidine (4M5PP) is a critical route-specific marker, the presence of which is a strong indicator of a particular synthetic pathway in the production of certain active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of 4M5PP, including its formation, synthesis for use as a reference standard, analytical detection methods, and the implications of its presence in drug substance manufacturing. This document is intended to serve as a resource for professionals in drug development and chemical research, offering detailed experimental protocols and data to support process understanding and control.

Introduction

In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the identification of process-related impurities is of paramount importance. These impurities can provide valuable insights into the synthetic route employed, the quality of starting materials, and the control of the manufacturing process. This compound has been identified as a significant route-specific impurity, particularly in syntheses utilizing the Leuckart reaction or similar conditions involving benzyl (B1604629) methyl ketone (or 1-phenyl-2-propanone, P2P) and a formamide-based reagent.[1][2] Its detection can be a key analytical data point in establishing the provenance of a substance and in ensuring the robustness and consistency of a synthetic process.

Formation of this compound

This compound is a characteristic byproduct of the Leuckart reaction, a reductive amination process that converts ketones or aldehydes to amines using formic acid or its derivatives as the reducing agent and nitrogen source.[1] Specifically, in the synthesis of amphetamine and related compounds from benzyl methyl ketone (P2P), 4M5PP is formed alongside its isomer, 4-benzylpyrimidine.[1]

The formation of these pyrimidine (B1678525) impurities is a strong indicator that formamide (B127407) was used in the synthesis, a hallmark of the Leuckart pathway.[1] While the Leuckart reaction is a well-established method, the formation of byproducts such as 4M5PP can be influenced by reaction conditions, including temperature and the purity of reagents.

dot

Caption: Formation of this compound in Amphetamine Synthesis.

Experimental Protocols

Synthesis of this compound (Reference Standard)

A reliable analytical standard is crucial for the accurate identification and quantification of this compound. The following is a general procedure for the synthesis of substituted pyrimidines, which can be adapted for 4M5PP.

General Procedure for Pyrimidine Synthesis:

This procedure is based on the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the synthesis of this compound, a suitable precursor would be a β-ketoaldehyde or a related species.

Example Protocol (Adapted from general pyrimidine syntheses):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate starting materials (e.g., a substituted β-dicarbonyl compound and formamidine) in a suitable solvent such as ethanol.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by column chromatography on silica (B1680970) gel, to yield the pure pyrimidine derivative.[3]

Note: Specific starting materials and optimized conditions for the direct synthesis of this compound would need to be determined through literature review of specific pyrimidine synthesis methodologies or by synthetic route design.

Leuckart Reaction for Amphetamine Synthesis (Illustrative)

The following is a generalized protocol for the Leuckart synthesis of amphetamine, which is known to produce this compound as a byproduct.

-

Reaction: A mixture of 1-phenyl-2-propanone (P2P) and formamide (or ammonium (B1175870) formate) is heated at a high temperature (typically 160-190°C) for several hours.

-

Hydrolysis: The intermediate N-formylamphetamine is then hydrolyzed, usually by heating with an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide), to yield amphetamine.

-

Extraction and Purification: The resulting amphetamine is isolated by extraction and can be further purified by distillation or crystallization. The impurities, including this compound, will be present in the crude product.

Analytical Methods for Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the identification and quantification of this compound in chemical samples.

Sample Preparation

A simple liquid-liquid extraction is typically sufficient to prepare a sample for GC-MS analysis.

-

Dissolution: Dissolve a known amount of the sample in a suitable organic solvent (e.g., methanol, ethyl acetate).

-

Extraction (if necessary): For complex matrices, a liquid-liquid extraction may be required. Adjust the pH of an aqueous solution of the sample to be alkaline and extract with an immiscible organic solvent.

-

Concentration: The organic extract can be concentrated under a stream of nitrogen before analysis to improve detection limits.

GC-MS Analysis

A validated GC-MS method is essential for reliable quantification. The following table outlines typical parameters for such a method.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial temp 50-100°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40 - 450 amu |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

Note: These parameters should be optimized for the specific instrument and application.

Method Validation

A quantitative analytical method should be validated according to ICH guidelines, including the determination of the following parameters:

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | No interference from other components at the retention time of 4M5PP. |

| Linearity | R² > 0.99 over the expected concentration range. |

| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of approximately 10:1, with acceptable precision and accuracy. |

| Accuracy | Recovery of 80-120% for spiked samples. |

| Precision | Relative Standard Deviation (RSD) < 15%. |

dot

Caption: Analytical Workflow for this compound.

Implications in Drug Development and Manufacturing

The presence of this compound in a drug substance has several important implications:

-

Process Understanding: It provides a clear indication of the synthetic route, which is a critical piece of information for regulatory filings and for understanding potential impurity profiles.

-

Quality Control: Monitoring the levels of 4M5PP can be used as a quality control measure to ensure the consistency of the manufacturing process. Variations in its concentration may indicate changes in reaction conditions or raw material quality.

-

Regulatory Compliance: Regulatory agencies require a thorough understanding and control of impurities in drug substances. The identification and quantification of route-specific markers like 4M5PP are essential for demonstrating process control and ensuring patient safety.

Conclusion

This compound is a significant route-specific marker that provides invaluable information for researchers, scientists, and drug development professionals. A thorough understanding of its formation, synthesis, and analytical detection is crucial for process development, quality control, and regulatory compliance. The methodologies and data presented in this guide offer a framework for the effective management of this important process impurity.

References

- 1. Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines: route specific markers for the Leuckardt preparation of amphetamine, 4-methoxyamphetamine, and 4-methylthioamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leuckart-specific Impurities in Amphetamine and Methamphetamine Seized in Norway | Office of Justice Programs [ojp.gov]

- 3. mdpi.com [mdpi.com]

Crystal structure of novel 5-methyl-4-thiopyrimidine derivatives

An In-depth Technical Guide on the Crystal Structure of Novel 5-Methyl-4-thiopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, crystal structure, and characterization of three novel 5-methyl-4-thiopyrimidine derivatives. The information presented is compiled from recent research and is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, crystallography, and drug development.

Introduction

Pyrimidine (B1678525) and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The 5-methyl-4-thiopyrimidine scaffold, in particular, serves as a versatile platform for the development of new therapeutic agents. This document details the synthesis and structural elucidation of three novel derivatives:

-

Compound (2): Ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate (C₂₁H₁₉ClN₂O₂S)

-

Compound (3): {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol (C₁₉H₁₇ClN₂OS)

-

Compound (4): 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine (C₁₉H₁₇ClN₂S)

These compounds, differing only by the substituent at the 5-position of the pyrimidine ring, exhibit distinct structural features and biological activities.[2] Their molecular structures have been unambiguously confirmed by single-crystal X-ray diffraction analysis.[3]

Synthesis and Characterization

The synthetic route to the target compounds commences from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate.[3] The overall workflow is depicted in the diagram below.

Caption: Synthetic pathway for compounds (2), (3), and (4).

Experimental Protocols

Synthesis of Ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate (Compound 2): The starting material, ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, is reacted with 4-chlorobenzyl chloride in a methanolic solution of sodium hydroxide (B78521) to yield compound (2).[3]

Synthesis of {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol (Compound 3): Compound (2) is reduced using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) to produce the 5-hydroxymethylpyrimidine derivative, compound (3).[3]

Synthesis of 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine (Compound 4): Compound (3) is first halogenated with thionyl chloride (SOCl₂) in benzene. The resulting intermediate is then reduced with LiAlH₄ to afford the final product, compound (4).[3]

Analytical Data

The synthesized compounds were characterized using various spectroscopic methods and elemental analysis.[3]

Table 1: Analytical Data for Compound (2)

| Analysis Type | Data |

|---|---|

| Yield | 78% |

| Appearance | Colorless crystals |

| Melting Point | 360–361 K |

| ¹H NMR (300 MHz, CDCl₃) | δ 1.42 (3H, t, CH₃CH₂), 2.68 (3H, s, CH₃), 4.44 (2H, q, CH₃CH₂), 4.56 (2H, s, CH₂), 7.25–7.51 (7H, m, aromatic), 8.46 (2H, q, aromatic) |

| ¹³C NMR (75 MHz, CDCl₃) | δ 14.19 (CH₃), 24.01 (CH₃), 34.10 (CH₂), 61.93 (CH₂), 120.65, 128.59 (2C), 128.73 (2C), 128.78 (2C), 130.41 (2C), 131.43, 133.15, 135.73, 136.74, 162.41, 165.44, 166.11, 169.11 |

| FT-IR (ATR, cm⁻¹) | 1694 (C=O), 639 (C—S) |

| MS (ESI) m/z | [M + H]⁺ 399.0973 (found), 399.0929 (calculated) |

| Elemental Analysis (%) | Calculated: C 63.23, H 4.80, N 7.02; Found: C 63.15, H 4.69, N 6.92 |

Table 2: Key Spectroscopic Data for Compounds (3) and (4)

| Compound | Spectroscopic Method | Key Observations |

|---|---|---|

| (3) | ¹H NMR | Absence of ethyl-group signals; singlet at 4.79 ppm (CH₂OH); broad signal at 2.37 ppm (OH) |

| IR (cm⁻¹) | Absence of C=O signal; very broad signal at 3351 (OH) | |

| (4) | ¹H NMR | Absence of CH₂OH and OH signals; additional singlet for a methyl group at 2.20 ppm |

| | IR | Absence of OH signal |

Crystal Structure Analysis

The molecular structures of compounds (2), (3), and (4) were determined by single-crystal X-ray diffraction.[3]

Caption: A generalized workflow for crystal structure determination.

Crystallographic Data

The crystallographic data reveals significant differences in the packing and hydrogen bonding interactions among the three compounds, despite their structural similarities.[2]

Table 3: Crystallographic Data Summary

| Parameter | Compound (2) | Compound (3) | Compound (4) |

|---|---|---|---|

| Formula | C₂₁H₁₉ClN₂O₂S | C₁₉H₁₇ClN₂OS | C₁₉H₁₇ClN₂S |

| Crystal System | Triclinic[2] | Monoclinic[2] | Monoclinic[2] |

| Space Group | P-1[2] | P2₁/c[2] | P2₁/c[2] |

| Molecules per Asymmetric Unit | 1[2] | 2[2] | 1[2] |

Molecular Conformation and Intermolecular Interactions

The conformation of each molecule is primarily defined by the dihedral angles between the pyrimidine ring and the aryl substituents at the 2- and 4-positions.[2]

-

Compound (2): Forms a one-dimensional chain through hydrogen bonds, which are further extended into a two-dimensional network.[3]

-

Compounds (3) and (4): Generate one-dimensional chains via intermolecular interactions.[3]

The presence of the hydroxymethyl group in compound (3) and the methyl group in compound (4) leads to these distinct packing arrangements.[3]

Biological Activity

The cytotoxic properties of compounds (3) and (4) were evaluated against several human cancer cell lines (HeLa, K562, and CFPAC) and a normal human cell line (HUVEC).[2]

-

Compound (4): Was found to be non-toxic towards CFPAC and HUVEC cells but exhibited weak activity against HeLa and K562 cell lines.[2][3]

-

Compound (3): The presence of a hydroxyl group significantly increased its cytotoxicity against both cancer and normal cell lines.[2] Specifically, the hydroxylation of a related compound, 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine, to its 5-hydroxymethyl derivative (like compound 3) was shown to enhance cytotoxicity against cancer cell lines while maintaining low toxicity against normal cells in some cases.[1]

This highlights the critical role of the substituent at the 5-position in modulating the biological activity of this class of compounds.

Conclusion

This guide has summarized the synthesis, structural characterization, and preliminary biological evaluation of three novel 5-methyl-4-thiopyrimidine derivatives. The detailed analytical and crystallographic data provide a solid foundation for further research and development. The observed differences in crystal packing and cytotoxic activity, arising from minor modifications at the 5-position of the pyrimidine ring, underscore the potential for fine-tuning the properties of these compounds for therapeutic applications. Further investigation into the structure-activity relationships of this scaffold is warranted to explore its full potential in drug discovery.

References

In Silico Exploration of Pyrimidine-5-Carbonitrile Derivatives: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-5-carbonitrile derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases implicated in cancer and other diseases. The versatility of this chemical moiety allows for the development of potent and selective inhibitors targeting key players in cellular signaling pathways. In silico methodologies play a pivotal role in the rational design and optimization of these derivatives, accelerating the drug discovery process by predicting their binding affinities, pharmacokinetic properties, and potential toxicities. This guide provides a comprehensive overview of the in silico studies of pyrimidine-5-carbonitrile derivatives, with a focus on their application as kinase inhibitors. It details the computational and experimental protocols, presents quantitative data from relevant studies, and visualizes key biological pathways and research workflows.

Quantitative Data Summary

The following tables summarize the biological activities of representative pyrimidine-5-carbonitrile derivatives from various studies. This data is crucial for establishing structure-activity relationships (SAR) and validating in silico models.

Table 1: Inhibitory Activity of Pyrimidine-5-Carbonitrile Derivatives against Kinases and Cancer Cell Lines

| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | Cytotoxicity IC50 (µM) | Reference |

| 10b | EGFR | 8.29 ± 0.04 | HepG2 | 3.56 | [1] |

| A549 | 5.85 | [1] | |||

| MCF-7 | 7.68 | [1] | |||

| 11b | EGFRWT | 90 | HCT-116 | 3.37 | [2] |

| EGFRT790M | 4030 | HepG2 | 3.04 | [2] | |

| A549 | 2.4 | [2] | |||

| 11e | VEGFR-2 | 610 ± 10 | HCT-116 | 1.14 | [3][4] |

| 12b | VEGFR-2 | 530 ± 70 | - | - | [3][4] |

| 8h | COX-2 | 1710 | - | - | [5] |

| 8n | COX-2 | 1030 | - | - | [5] |

| 8p | COX-2 | 1120 | - | - | [5] |

| 12b | PI3K | 120 ± 9.8 | Leukemia SR | - | [6] |

| mTOR | 830 ± 50 | [6] | |||

| 12d | PI3K | 310 ± 15.2 | Leukemia SR | - | [6] |

| mTOR | 2850 ± 170 | [6] |

Experimental and Computational Protocols

This section provides detailed methodologies for the key in silico and in vitro experiments commonly employed in the study of pyrimidine-5-carbonitrile derivatives.

In Vitro Assays

1. MTT Assay for Cytotoxicity

The anti-proliferative activity of the synthesized compounds is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

-

Cell Culture: Human cancer cell lines (e.g., HepG2, A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[7]

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.0 x 10^4 cells/well and incubated for 48 hours.[7]

-

Compound Treatment: Cells are treated with different concentrations of the pyrimidine-5-carbonitrile derivatives and incubated for 24 hours.[7]

-

MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan (B1609692) crystals.[7]

-

Solubilization and Measurement: The formazan crystals are dissolved in 100 µL of DMSO. The absorbance is measured at 570 nm using a plate reader.[7]

-

Data Analysis: The relative cell viability is calculated as (A570 of treated samples / A570 of untreated sample) x 100. The IC50 values are determined by non-linear regression analysis.[7]

2. Kinase Inhibition Assay (ELISA)

The inhibitory activity of the compounds against specific kinases (e.g., EGFR, VEGFR-2) is often determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[3][7]

-

Plate Coating: A 96-well plate is pre-coated with a specific antibody for the target kinase.

-

Incubation with Compound: 100 µL of standard solution or the test compound at various concentrations is added to the wells and incubated at room temperature for 2.5 hours.[7]

-

Biotinylated Antibody Addition: After washing, 100 µL of a prepared biotinylated antibody is added and incubated for 1 hour at room temperature.[7]

-

Streptavidin-HRP Addition: Following another wash step, 100 µL of streptavidin-HRP is added and incubated.

-

Substrate Addition and Measurement: A substrate solution is added, and the color development is measured spectrophotometrically.

-